molecular formula C20H21N3O2 B6911916 N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-pyridin-2-ylethanamine

N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-pyridin-2-ylethanamine

Cat. No.: B6911916
M. Wt: 335.4 g/mol
InChI Key: VZLZJAFYCULNKJ-UHFFFAOYSA-N
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Description

N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-pyridin-2-ylethanamine is a complex organic compound characterized by its unique structure, which includes a methoxyphenoxy group attached to a pyridine ring, linked to another pyridine ring via an ethanamine chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15(19-5-3-4-11-21-19)23-14-16-10-12-22-20(13-16)25-18-8-6-17(24-2)7-9-18/h3-13,15,23H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLZJAFYCULNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2=CC(=NC=C2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-pyridin-2-ylethanamine typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the preparation of 4-methoxyphenol, which is then reacted with 2-chloropyridine under basic conditions to form 2-(4-methoxyphenoxy)pyridine.

    Alkylation Reaction: The intermediate 2-(4-methoxyphenoxy)pyridine is then subjected to an alkylation reaction with 4-chloromethylpyridine in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridine rings, potentially converting them into piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-pyridin-2-ylethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-pyridin-2-ylethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

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